REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][C:13]2[C:18]([CH3:19])=[C:17]([O:20][CH2:21][CH:22]3[CH2:27][O:26][C:25]([CH3:29])([CH3:28])[O:24][CH2:23]3)[C:16]([CH3:30])=[CH:15][N:14]=2)(=O)=O)=CC=1.[SH:31][C:32]1[NH:33][C:34]2[CH:40]=[CH:39][CH:38]=[CH:37][C:35]=2[N:36]=1.C(N(CC)CC)C.[OH-].[Na+]>C1(C)C=CC=CC=1.O1CCCC1>[CH3:29][C:25]1([CH3:28])[O:24][CH2:23][CH:22]([CH2:21][O:20][C:17]2[C:16]([CH3:30])=[CH:15][N:14]=[C:13]([CH2:12][S:31][C:32]3[NH:36][C:35]4[CH:37]=[CH:38][CH:39]=[CH:40][C:34]=4[N:33]=3)[C:18]=2[CH3:19])[CH2:27][O:26]1 |f:3.4|
|
Name
|
(4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl 4-methylbenzenesulfonate
|
Quantity
|
457 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC1=NC=C(C(=C1C)OCC1COC(OC1)(C)C)C
|
Name
|
|
Quantity
|
158 mg
|
Type
|
reactant
|
Smiles
|
SC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0.293 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 15 hours and 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted again with toluene
|
Type
|
WASH
|
Details
|
washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in n-heptane/ethyl acetate (1/1)
|
Type
|
WASH
|
Details
|
subjected to silica gel column chromatography (elution solvent: n-heptane/ethyl acetate=1/1→0/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)COC1=C(C(=NC=C1C)CSC1=NC2=C(N1)C=CC=C2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 419 mg | |
YIELD: PERCENTYIELD | 96.5% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |